SR3335

Description

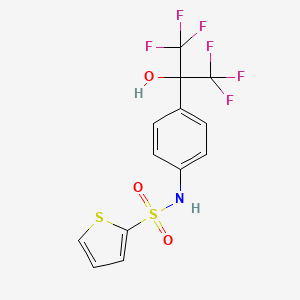

a retinoic acid receptor-related receptor alpha (RORalpha) inverse agonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWUNZRMANFRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368245 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293753-05-6 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of SR3335: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a nuclear receptor that plays a critical role in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythms. As a constitutively active transcription factor, RORα's activity is modulated by ligands that can either enhance (agonists) or repress (inverse agonists) its function. SR3335 has emerged as a valuable chemical probe to elucidate the physiological and pathophysiological roles of RORα, demonstrating significant potential for therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action of SR3335, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective RORα Inverse Agonism

The primary mechanism of action of SR3335 is its function as a selective partial inverse agonist of RORα.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of a receptor. RORα is known to be constitutively active, meaning it promotes gene transcription even in the absence of a natural ligand. SR3335 directly binds to the ligand-binding domain (LBD) of RORα, inducing a conformational change that leads to the dissociation of co-activator proteins and the recruitment of co-repressor complexes. This action effectively represses the basal transcriptional activity of RORα.

Molecular Interaction and Binding Affinity

SR3335 exhibits high selectivity for RORα over other nuclear receptors, including the closely related RORγ and LXRα.[2] This selectivity is crucial for its utility as a specific chemical tool to probe RORα function.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 220 nM | [2] |

| IC50 (Cell-based assay) | 480 nM | [2] |

Key Signaling Pathways Modulated by SR3335

The inverse agonism of SR3335 on RORα leads to the modulation of several critical signaling pathways. The most well-characterized of these is the regulation of hepatic gluconeogenesis. However, the influence of SR3335 extends to inflammatory pathways and the intricate machinery of the circadian clock.

Regulation of Hepatic Gluconeogenesis

A primary and well-documented effect of SR3335 is the suppression of hepatic gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources.[1] This is a key process in maintaining blood glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes.

RORα directly regulates the expression of key gluconeogenic enzymes. By inhibiting RORα, SR3335 leads to the downregulation of:

-

Glucose-6-phosphatase (G6Pase): Catalyzes the final step of gluconeogenesis.

-

Phosphoenolpyruvate carboxykinase (PEPCK): A rate-limiting enzyme in the gluconeogenic pathway.

In vivo studies using diet-induced obese (DIO) mouse models have demonstrated that administration of SR3335 leads to a significant reduction in plasma glucose levels following a pyruvate tolerance test, confirming its ability to suppress gluconeogenesis in a physiological setting.[1]

Modulation of Th17 Cell Differentiation

RORα, along with RORγt, is a key transcription factor in the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. SR3335 has been shown to suppress the development of Th17 cells.[3] By inhibiting RORα, SR3335 can attenuate the expression of pro-inflammatory cytokines, such as IL-17A, that are characteristic of the Th17 lineage. This suggests a potential therapeutic role for SR3335 in autoimmune and inflammatory disorders.

Influence on the Circadian Rhythm

The circadian clock is an internal timekeeping system that regulates a vast number of physiological processes in a 24-hour cycle. RORα is a core component of the molecular clock machinery, acting as a positive regulator of the transcription of Bmal1, a central clock gene.[4] The rhythmic expression of RORα contributes to the oscillatory expression of Bmal1, which in turn drives the circadian cycle. By acting as an inverse agonist of RORα, SR3335 can potentially modulate the expression of core clock genes and thereby influence circadian rhythms. While the direct effects of SR3335 on the circadian clock are still an area of active investigation, its interaction with a key clock component highlights its potential to impact a wide range of rhythmic physiological functions.

Experimental Protocols

The characterization of SR3335's mechanism of action has been elucidated through a series of key in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of SR3335 to the RORα ligand-binding domain (LBD).

-

Methodology: A competitive binding assay is performed using a radiolabeled ligand (e.g., [3H]25-hydroxycholesterol) that is known to bind to the RORα LBD. Increasing concentrations of unlabeled SR3335 are added to compete with the radioligand for binding to the purified RORα LBD. The amount of bound radioligand is measured, and the data are used to calculate the Ki value for SR3335 using the Cheng-Prusoff equation.

2. Cell-Based Chimeric Receptor Cotransfection Assay

-

Objective: To determine the functional activity (IC50) of SR3335 as an inverse agonist in a cellular context.

-

Methodology: HEK293 cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the RORα LBD, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). In the absence of an inverse agonist, the constitutively active RORα LBD drives luciferase expression. Cells are treated with increasing concentrations of SR3335, and the resulting decrease in luciferase activity is measured to determine the IC50 value.

3. G6Pase Promoter-Luciferase Reporter Assay

-

Objective: To confirm the inhibitory effect of SR3335 on the transcriptional activity of full-length RORα on a target gene promoter.

-

Methodology: HepG2 cells are co-transfected with a plasmid expressing full-length RORα and a luciferase reporter plasmid driven by the G6Pase promoter, which contains ROR response elements (ROREs). Cells are treated with SR3335 (e.g., 5 μM), and the resulting suppression of luciferase activity is measured.

In Vivo Studies

1. Pharmacokinetic Studies in Mice

-

Objective: To determine the pharmacokinetic profile of SR3335.

-

Methodology: C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of SR3335 (e.g., 10 mg/kg). Blood samples are collected at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours). Plasma concentrations of SR3335 are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Pyruvate Tolerance Test in Diet-Induced Obese (DIO) Mice

-

Objective: To assess the in vivo efficacy of SR3335 in suppressing hepatic gluconeogenesis.

-

Methodology: DIO mice are treated with SR3335 (e.g., 15 mg/kg, twice daily, i.p.) or vehicle for a specified period (e.g., 6 days). Following a fasting period, a bolus of pyruvate (a gluconeogenic substrate) is administered via i.p. injection. Blood glucose levels are measured at baseline and at various time points after the pyruvate challenge (e.g., 15, 30, and 60 minutes). A significant reduction in the glucose excursion in the SR3335-treated group compared to the vehicle group indicates suppression of gluconeogenesis.

Quantitative Data Summary

| Experiment | Model | Treatment | Outcome | Result | Reference |

| G6Pase Promoter-Luciferase Assay | HepG2 cells | 5 μM SR3335 | Suppression of transcription | Significant suppression (p < 0.05) | [5] |

| mRNA Expression | HepG2 cells | 5 μM SR3335 | Suppression of G6Pase and PEPCK mRNA | Significant suppression (p < 0.05) | [5] |

| Pharmacokinetics | C57BL/6 mice | 10 mg/kg SR3335 (i.p.) | Plasma concentration | Peak of ~9 μM at 0.5h; >360 nM at 4h | [5] |

| Pyruvate Tolerance Test | Diet-Induced Obese (DIO) mice | 15 mg/kg SR3335 (b.i.d., i.p. for 6 days) | Plasma glucose levels after pyruvate challenge | Significantly lower at 15, 30, and 60 min (p < 0.05) | [1] |

| Th17 Cell Differentiation | Mouse naïve CD4+ T cells | SR3335 | IL-17A expression | Dose-dependent decrease | [3] |

Conclusion

SR3335 is a selective RORα inverse agonist that effectively suppresses the constitutive activity of this nuclear receptor. Its mechanism of action is centered on its ability to bind to the RORα LBD, leading to the recruitment of co-repressors and the subsequent downregulation of RORα target genes. This has profound effects on key physiological processes, most notably a significant reduction in hepatic gluconeogenesis through the repression of G6Pase and PEPCK. Furthermore, SR3335's influence on Th17 cell differentiation and its potential to modulate the circadian clock underscore the broad therapeutic potential of targeting RORα. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of SR3335 and other RORα modulators in various disease contexts.

References

- 1. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lack of Bmal1 leads to changes in rhythmicity and impairs motivation towards natural stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

SR3335: A Comprehensive Technical Guide to its Role as a Selective RORα Inverse Agonist in Nuclear Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα), a member of the nuclear receptor superfamily.[1][2] As an orphan nuclear receptor, RORα exhibits constitutive activity, meaning it actively regulates gene expression without a known endogenous ligand.[3] SR3335 modulates this activity, making it a valuable chemical tool for elucidating the physiological and pathological roles of RORα. This technical guide provides an in-depth overview of SR3335, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its impact on RORα-mediated signaling pathways. This information is intended to support further research and drug development efforts targeting RORα.

Introduction to SR3335

SR3335 is a small molecule identified for its ability to selectively bind to RORα and inhibit its transcriptional activity.[1][4] It has been instrumental in characterizing the functions of RORα in various biological processes, including metabolism, inflammation, and circadian rhythm.[3][5][6] Chemically, SR3335 is N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide.[7] Its selectivity for RORα over other nuclear receptors, including the closely related RORβ and RORγ, makes it a precise tool for studying RORα-specific functions.[1][4]

Mechanism of Action

SR3335 functions as an inverse agonist of RORα.[2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of a receptor. RORα, in its ligand-unbound state, adopts a conformation that allows for the recruitment of coactivator proteins, leading to the transcription of its target genes.[8] SR3335 binds to the ligand-binding domain (LBD) of RORα, inducing a conformational change that promotes the dissociation of coactivators and the recruitment of corepressors.[3][4] This action effectively represses the basal transcriptional activity of RORα.

Quantitative Data

The following tables summarize the key quantitative parameters of SR3335's interaction with RORα.

Table 1: Binding Affinity and Cellular Efficacy of SR3335

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 220 nM | RORα | Radioligand Binding Assay | [1][4][7][9][10][11] |

| IC50 | 480 nM | RORα | Cell-based Cotransfection Assay | [1][4][7][9][12][13] |

Table 2: In Vivo Pharmacokinetics of SR3335 in Mice

| Dosage | Route of Administration | Time Point | Plasma Concentration | Reference |

| 10 mg/kg | Intraperitoneal (i.p.) | 0.5 hours | ~9 µM | [1] |

| 10 mg/kg | Intraperitoneal (i.p.) | 4 hours | >360 nM | [1] |

Table 3: In Vivo Efficacy of SR3335 in a Diet-Induced Obesity (DIO) Mouse Model

| Treatment | Dosage | Duration | Outcome | Reference |

| SR3335 | 15 mg/kg, b.i.d. | 6 days | Suppression of gluconeogenesis | [1][2][3][4][11][12] |

Signaling Pathways

SR3335 modulates the RORα signaling pathway, which plays a critical role in regulating metabolism and inflammation.

Caption: SR3335-mediated inverse agonism of the RORα signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving SR3335 are provided below.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of SR3335 for the RORα ligand-binding domain (LBD).

Caption: Workflow for a radioligand binding assay to determine SR3335 affinity for RORα.

Methodology:

-

Protein Preparation: Purified recombinant RORα LBD is used.

-

Reaction Mixture: The assay is typically performed in a buffer containing the RORα LBD, a fixed concentration of a radiolabeled ligand that binds to RORα (e.g., [3H]25-hydroxycholesterol), and varying concentrations of unlabeled SR3335.[1][4]

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The protein-bound radioligand is separated from the free radioligand. This can be achieved by rapid filtration through a filter that retains the protein-ligand complex.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of SR3335. The IC50 value (the concentration of SR3335 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4][9]

Cell-Based Cotransfection (Reporter Gene) Assay

This protocol measures the functional activity of SR3335 as an inverse agonist in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured.[1][3] The cells are then cotransfected with two plasmids:

-

An expression vector encoding either the full-length RORα or a chimeric protein consisting of the Gal4 DNA-binding domain fused to the RORα LBD.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs) or Gal4 upstream activating sequences (UAS), respectively.

-

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of SR3335 or a vehicle control (e.g., DMSO).[1]

-

Incubation: The cells are incubated to allow for gene expression and luciferase production.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The results are expressed as the percentage of the activity observed in the vehicle-treated cells. The IC50 value is determined from the dose-response curve.[1][4]

In Vivo Pyruvate Tolerance Test in Mice

This protocol assesses the in vivo efficacy of SR3335 in suppressing hepatic gluconeogenesis.

Methodology:

-

Animal Model: A diet-induced obesity (DIO) mouse model is often used, as these animals exhibit elevated hepatic glucose production.[1][3][4]

-

Compound Administration: Mice are treated with SR3335 (e.g., 15 mg/kg, b.i.d.) or a vehicle control via intraperitoneal (i.p.) injection for a specified period (e.g., 6 days).[1][4]

-

Fasting: Prior to the test, the mice are fasted for a period (e.g., 6 hours) to deplete glycogen stores.

-

Pyruvate Challenge: A bolus of pyruvate, a substrate for gluconeogenesis, is administered via i.p. injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.

-

Data Analysis: The blood glucose levels are plotted against time. The area under the curve (AUC) is calculated to quantify the glucose excursion. A significant reduction in the AUC in the SR3335-treated group compared to the vehicle group indicates suppression of gluconeogenesis.[1][2][4]

Applications in Research and Drug Development

SR3335 is a critical tool for:

-

Target Validation: Confirming the role of RORα in various physiological and disease processes.

-

Pathway Elucidation: Dissecting the molecular mechanisms of RORα-mediated gene regulation.

-

Preclinical Studies: Investigating the therapeutic potential of RORα modulation in models of metabolic diseases (e.g., type 2 diabetes) and inflammatory disorders.[1][6][14]

-

Lead Compound for Drug Discovery: Serving as a scaffold for the development of novel RORα modulators with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

SR3335 is a well-characterized, selective RORα inverse agonist that has significantly advanced our understanding of this orphan nuclear receptor. Its utility as a chemical probe has been demonstrated in a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting RORα for therapeutic intervention. Further investigation into the therapeutic applications of RORα modulators like SR3335 is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAR-related orphan receptor alpha - Wikipedia [en.wikipedia.org]

- 6. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. The Emerging Role Of Nuclear Receptor RORα And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SR3335 in Modulating RORα: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor alpha (RORα) is a nuclear receptor that plays a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythms.[1][2] Its constitutive activity and diverse functions have made it an attractive therapeutic target for a range of diseases. SR3335 has been identified as a potent and selective synthetic inverse agonist of RORα.[1][3][4][5][6] This technical guide provides an in-depth overview of the biological functions of RORα that are targeted by SR3335, complete with experimental protocols and quantitative data to support further research and drug development in this area.

Data Presentation: SR3335 Quantitative Data

The following tables summarize the key quantitative data related to the interaction of SR3335 with RORα.

| Parameter | Value | Assay Condition | Reference |

| Ki | 220 nM | Radioligand binding assay using [3H]25-hydroxycholesterol and RORα ligand-binding domain (LBD). | [6][7] |

| IC50 | 480 nM | Cell-based chimeric receptor Gal4 DNA-binding domain-RORα LBD cotransfection assay. | [1][7] |

Table 1: Binding Affinity and Potency of SR3335 for RORα.

| Cell Line | Target Gene | Effect of SR3335 | Experimental Assay | Reference | | :--- | :--- | :--- | :--- | | HepG2 | Glucose-6-Phosphatase (G6Pase) | Suppression of mRNA expression | qRT-PCR |[1][3][4] | | HepG2 | Phosphoenolpyruvate Carboxykinase (PEPCK) | Suppression of mRNA expression | qRT-PCR |[1][3][4] | | Mouse Liver | Nr1d1 (Rev-erbα) | Repression of mRNA expression | qRT-PCR |[3][4] | | TH17 Cells | IL-17A, IL-17F, CCR6, IL-12RB1 | Inhibition of gene expression | Gene expression analysis |[8] | | Adipose Tissue | Uncoupling Protein 1 (UCP1) | Upregulation of expression | Western Blot |[9] |

Table 2: Effect of SR3335 on RORα Target Gene Expression.

Signaling Pathways Modulated by SR3335

SR3335, by acting as an inverse agonist of RORα, modulates several key signaling pathways. These are visually represented in the following diagrams.

Caption: SR3335-mediated inhibition of hepatic gluconeogenesis.

Caption: Inhibition of TH17 cell differentiation by SR3335.

Caption: SR3335 promotes fat browning and thermogenesis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of SR3335 and RORα are provided below.

Cell-Based Cotransfection Luciferase Reporter Assay

Objective: To determine the inverse agonist activity of SR3335 on RORα.

Materials:

-

HEK293 cells

-

Expression vector for GAL4 DNA-binding domain fused to the RORα ligand-binding domain (GAL4-RORα-LBD)

-

Luciferase reporter vector containing multiple copies of the GAL4 Upstream Activator Sequence (UAS)

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dual-Luciferase® Reporter Assay System

-

SR3335 compound

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GAL4-RORα-LBD expression vector and the GAL4-UAS luciferase reporter vector using Lipofectamine 2000 according to the manufacturer's protocol.

-

Compound Treatment: 16-24 hours post-transfection, treat the cells with varying concentrations of SR3335 or vehicle (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value for SR3335.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the effect of SR3335 on the mRNA expression of RORα target genes in HepG2 cells or mouse liver tissue.

Materials:

-

HepG2 cells or mouse liver tissue

-

SR3335 compound

-

TRIzol reagent (or similar RNA extraction kit)

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green PCR Master Mix

-

Gene-specific primers for G6Pase, PEPCK, Nr1d1, and a housekeeping gene (e.g., ACTB or GAPDH)

-

Real-time PCR system

Protocol:

-

Sample Preparation:

-

Cells: Treat HepG2 cells with SR3335 or vehicle for a specified time.

-

Tissue: Harvest liver tissue from mice treated with SR3335 or vehicle.

-

-

RNA Extraction: Isolate total RNA from cells or tissue using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Pyruvate Tolerance Test (PTT)

Objective: To assess the effect of SR3335 on hepatic gluconeogenesis in vivo.

Materials:

-

Diet-induced obese (DIO) mice

-

SR3335 compound

-

Sodium pyruvate solution (2 g/kg body weight)

-

Glucometer and test strips

Protocol:

-

Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for at least 8-12 weeks to induce obesity.

-

Compound Administration: Treat DIO mice with SR3335 (e.g., 15 mg/kg, i.p., b.i.d.) or vehicle for a specified period (e.g., 6 days).[3][4]

-

Fasting: Fast the mice for 6 hours before the test.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip.

-

Pyruvate Injection: Administer sodium pyruvate (2 g/kg) via intraperitoneal injection.

-

Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess pyruvate tolerance.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if SR3335 affects the binding of RORα to the promoter regions of its target genes.

Materials:

-

HepG2 cells

-

SR3335 compound

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

Cell lysis buffer

-

Sonication equipment

-

Anti-RORα antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the RORE in the promoters of G6Pase and PEPCK

Protocol:

-

Cell Treatment and Cross-linking: Treat HepG2 cells with SR3335 or vehicle. Cross-link protein-DNA complexes with formaldehyde and then quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-RORα antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific to the RORE-containing regions of the target gene promoters.

-

Data Analysis: Quantify the amount of precipitated DNA relative to the input chromatin.

Conclusion

SR3335 is a valuable chemical probe for elucidating the multifaceted biological roles of RORα. Its ability to selectively modulate RORα activity has provided significant insights into the receptor's involvement in hepatic glucose metabolism, inflammatory responses, and energy homeostasis. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RORα with inverse agonists like SR3335 for the treatment of metabolic and inflammatory diseases.

References

- 1. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. resources.revvity.com [resources.revvity.com]

The Influence of SR3335 on Core Circadian Rhythm Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR3335 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (RORα), a nuclear receptor that plays a pivotal role in regulating development, metabolism, and inflammation. Emerging evidence has highlighted the integral function of RORα in the molecular machinery of the circadian clock. This technical guide provides an in-depth analysis of the effects of SR3335 on the expression of core circadian rhythm genes. It consolidates available data, outlines detailed experimental methodologies, and presents key signaling pathways and workflows to facilitate further research in this domain.

Introduction to SR3335 and its Target: RORα

SR3335 has been identified as a selective inverse agonist for RORα, meaning it binds to the receptor and reduces its basal level of activity.[1][2][3] RORα itself is a crucial transcriptional activator involved in a secondary feedback loop of the core circadian clock.[4] This loop is essential for the robust and stable oscillation of the master clockwork.

The core circadian clock in mammals is a transcription-translation feedback loop involving the key proteins BMAL1 and CLOCK, which heterodimerize to activate the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of the BMAL1-CLOCK complex, thus repressing their own transcription.

RORα, along with the repressor REV-ERBα, directly regulates the transcription of Bmal1. RORα activates Bmal1 transcription by binding to ROR response elements (ROREs) in its promoter region.[4] Conversely, REV-ERBα represses Bmal1 transcription. This interplay between RORα and REV-ERBα fine-tunes the rhythmic expression of BMAL1, thereby influencing the entire circadian oscillator.

SR3335's Effect on Circadian Gene Expression: Quantitative Data

Direct quantitative data on the fold-change of core circadian gene expression in response to SR3335 is not extensively detailed in publicly available literature. However, strong inferences can be drawn from studies on RORα-deficient mice (staggerer mice), where pharmacological inhibition of RORα with SR3335 was shown to mirror the metabolic phenotypes.[5] In these RORα-deficient mice, the rhythmic expression of several core clock genes is attenuated. The table below summarizes the expected effects of SR3335 on circadian gene expression based on the phenotype of RORα knockout mice, which showed dampened transcript levels of Bmal1, Clock, and Cry1.

| Gene | Protein Product | Expected Effect of SR3335 | Rationale |

| Bmal1 | BMAL1 | Downregulation | Bmal1 is a direct target of RORα, which is an activator of its transcription. SR3335, as an inverse agonist of RORα, would inhibit this activation. |

| Clock | CLOCK | Downregulation | The expression of Clock is often co-regulated with Bmal1. Attenuated Bmal1 levels can lead to a subsequent decrease in Clock expression. |

| Cry1 | CRY1 | Downregulation | Studies in RORα-deficient mice have shown dampened transcript levels of Cry1. |

| Per2 | PER2 | Potential Alteration | While not a direct target of RORα, its expression is tightly regulated by the BMAL1-CLOCK complex. Alterations in BMAL1 and CLOCK levels would likely lead to phase shifts or amplitude changes in Per2 expression. |

| Nr1d1 (Rev-Erbα) | REV-ERBα | Downregulation | Nr1d1 is a known RORα target gene. SR3335 has been shown to repress its expression in the liver. |

Signaling Pathway of SR3335 in Circadian Rhythm Regulation

SR3335 exerts its influence on the circadian clock by directly targeting RORα and modulating the transcription of the core clock component, Bmal1.

Experimental Protocols

While a specific, standardized protocol for SR3335's effect on circadian genes is not available, the following methodologies are based on established practices in circadian biology research and studies involving SR3335.

In Vitro Analysis of Circadian Gene Expression

Objective: To determine the effect of SR3335 on the expression of core clock genes in a synchronized cell culture model.

Cell Line: U2OS (Human Bone Osteosarcoma) or NIH3T3 (Mouse Embryonic Fibroblast) cells, which are common models for in vitro circadian rhythm studies.

Protocol:

-

Cell Culture and Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates to reach confluency.

-

Synchronization: Synchronize the circadian rhythm of the cells by a serum shock. Replace the medium with DMEM containing 50% horse serum for 2 hours. After 2 hours, replace the serum-rich medium with serum-free recording medium.

-

SR3335 Treatment: Following synchronization, treat the cells with varying concentrations of SR3335 (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).

-

Time-Course Sample Collection: Harvest cells at regular intervals (e.g., every 4 hours) over a 48-hour period.

-

RNA Extraction: Extract total RNA from the harvested cells using a commercially available RNA extraction kit.

-

Quantitative Real-Time PCR (qPCR):

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers specific for the target circadian genes (Bmal1, Clock, Per1, Per2, Cry1, Cry2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

In Vivo Analysis in a Mouse Model

Objective: To assess the impact of SR3335 on the expression of circadian genes in the liver of mice.

Animal Model: C57BL/6J mice.

Protocol:

-

Acclimation: Acclimate mice to a 12:12 hour light-dark cycle for at least two weeks with ad libitum access to food and water.

-

SR3335 Administration: Administer SR3335 via intraperitoneal (i.p.) injection at a specified dose (e.g., 20 mg/kg) at a specific Zeitgeber time (ZT), for instance, at the beginning of the dark phase (ZT12). A vehicle control group should be included.

-

Tissue Collection: Euthanize mice and collect liver tissue at different time points following injection (e.g., 4, 8, 12, 16, 20, and 24 hours post-injection).

-

RNA Extraction and qPCR: Process the liver tissue for RNA extraction and subsequent qPCR analysis as described in the in vitro protocol.

Conclusion

SR3335, as a selective RORα inverse agonist, represents a valuable chemical tool to probe the role of RORα in the intricate network of the circadian clock. The available evidence strongly suggests that SR3335 disrupts the normal oscillatory expression of core circadian genes, primarily by suppressing the transcriptional activity of RORα on the Bmal1 promoter. This leads to a cascade of effects throughout the molecular clockwork. Further studies with detailed quantitative analysis of a broad range of circadian genes are warranted to fully elucidate the chronotherapeutic potential and the precise molecular consequences of modulating RORα activity with SR3335. The protocols and pathways outlined in this guide provide a framework for researchers to design and execute such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RORα fine-tunes the circadian control of hepatic triglyceride synthesis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of SR3335: A Selective RORα Inverse Agonist for Metabolic Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SR3335, a synthetic small molecule, has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor α (RORα). RORα, a nuclear receptor, is a key regulator of metabolic processes, particularly hepatic gluconeogenesis. Preclinical evidence strongly suggests that by inhibiting the transcriptional activity of RORα, SR3335 can significantly suppress the expression of key gluconeogenic enzymes. This mechanism of action presents a promising therapeutic avenue for the management of type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production. This whitepaper provides an in-depth technical guide on the therapeutic potential of SR3335, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction

The rising prevalence of type 2 diabetes necessitates the development of novel therapeutic strategies that target the underlying pathophysiology of the disease. A key contributor to hyperglycemia in type 2 diabetes is elevated hepatic glucose production. The Retinoic acid receptor-related Orphan Receptor α (RORα) has emerged as a critical regulator of hepatic glucose metabolism. RORα functions as a constitutively active transcription factor, driving the expression of genes involved in gluconeogenesis, such as Glucose-6-Phosphatase (G6PC) and Phosphoenolpyruvate Carboxykinase (PCK1).

SR3335 has been identified as a first-in-class selective RORα inverse agonist.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of its target receptor. This property makes SR3335 a particularly interesting candidate for targeting the inherent activity of RORα in disease states. This document will explore the preclinical data supporting the therapeutic potential of SR3335 and provide detailed methodologies for its investigation.

Mechanism of Action

SR3335 exerts its therapeutic effect by directly binding to the ligand-binding domain (LBD) of RORα. This interaction induces a conformational change in the receptor, leading to the dissociation of coactivator proteins and the recruitment of corepressor proteins. This switch in cofactor binding effectively silences the transcriptional activity of RORα, resulting in the downregulation of its target genes.

The primary mechanism by which SR3335 is proposed to ameliorate hyperglycemia is through the suppression of hepatic gluconeogenesis. By inhibiting RORα-mediated transcription of G6PC and PCK1, SR3335 reduces the rate-limiting steps of glucose production in the liver.[1][3][4]

Below is a diagram illustrating the proposed signaling pathway of SR3335.

Preclinical Data

The therapeutic potential of SR3335 is supported by robust preclinical data from both in vitro and in vivo studies.

In Vitro Efficacy

SR3335 has demonstrated high affinity and selective inverse agonism for RORα in various cell-based assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Ki | 220 nM | Radioligand Binding Assay | - | [5] |

| IC50 | 480 nM | Gal4-RORα LBD Cotransfection Assay | HEK293 | [6] |

-

Table 1: In Vitro Potency and Affinity of SR3335 for RORα.

Furthermore, treatment of the human hepatoma cell line, HepG2, with SR3335 resulted in a significant reduction in the mRNA expression of G6PC and PCK1.[1][3][4]

In Vivo Efficacy and Pharmacokinetics

In vivo studies using a diet-induced obesity (DIO) mouse model have shown that SR3335 can effectively suppress gluconeogenesis.[1][4][7]

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Plasma Concentration (Cmax) | ~9 µM | C57BL/6 Mice | 10 mg/kg i.p. (single dose) | [3] |

| Plasma Concentration (4h) | >360 nM | C57BL/6 Mice | 10 mg/kg i.p. (single dose) | [3] |

| Effect on Gluconeogenesis | Significant suppression | DIO Mice | 15 mg/kg b.i.d., i.p. for 6 days | [1][4] |

-

Table 2: In Vivo Pharmacokinetics and Efficacy of SR3335.

Treatment of DIO mice with SR3335 led to lower plasma glucose levels following a pyruvate tolerance test, a key indicator of reduced hepatic gluconeogenesis.[1][2][4][7]

Clinical Development Status

To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that SR3335 has entered human clinical trials. While the preclinical data are promising, the transition to clinical evaluation has not yet been reported. However, the broader class of inverse agonists is being explored for metabolic diseases. For instance, a clinical trial is underway for INV-202, a CB1 inverse agonist, in patients with diabetic kidney disease, highlighting the therapeutic interest in this class of molecules.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of SR3335.

RORα Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of SR3335 to the RORα ligand-binding domain.

-

Receptor Preparation: The RORα LBD is expressed and purified.

-

Radioligand: [3H]25-hydroxycholesterol is commonly used as the radiolabeled ligand that competes with SR3335.

-

Assay Procedure:

-

Incubate a fixed concentration of the RORα LBD with a fixed concentration of [3H]25-hydroxycholesterol and varying concentrations of SR3335.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand using a filter-based method (e.g., rapid filtration through glass fiber filters).

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

G6Pase Promoter-Luciferase Reporter Assay in HepG2 Cells

This cell-based assay measures the ability of SR3335 to inhibit RORα-mediated transcription of a target gene.

-

Cell Line: HepG2 cells, a human liver cancer cell line that endogenously expresses RORα.

-

Plasmids:

-

A luciferase reporter plasmid containing the promoter region of the G6PC gene.

-

An expression plasmid for full-length RORα (to enhance the signal).

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Assay Procedure:

-

Co-transfect HepG2 cells with the G6Pase-luciferase reporter, RORα expression plasmid, and the control plasmid.

-

Treat the transfected cells with varying concentrations of SR3335.

-

After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the normalized luciferase activity against the concentration of SR3335.

Pyruvate Tolerance Test in DIO Mice

This in vivo assay assesses the effect of SR3335 on hepatic gluconeogenesis.

-

Animal Model: Diet-induced obese (DIO) C57BL/6 mice.

-

Acclimatization and Dosing:

-

Mice are maintained on a high-fat diet.

-

Administer SR3335 (e.g., 15 mg/kg, b.i.d., i.p.) or vehicle for a specified period (e.g., 6 days).

-

-

Test Procedure:

-

Fast the mice for a defined period (e.g., 6-16 hours) prior to the test.[1][10]

-

Measure baseline blood glucose from a tail snip (Time 0).

-

Administer a bolus of sodium pyruvate (e.g., 1-2 g/kg body weight) via intraperitoneal injection.[1][10]

-

Measure blood glucose at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[1]

-

-

Data Analysis: Plot blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the glucose excursion, with a lower AUC in the SR3335-treated group indicating suppressed gluconeogenesis.

Conclusion

SR3335 represents a promising therapeutic candidate for the treatment of type 2 diabetes and other metabolic disorders. Its selective inverse agonism of RORα directly targets a key pathological driver of hyperglycemia – excessive hepatic gluconeogenesis. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for its further development. While clinical data for SR3335 is not yet available, the continued exploration of inverse agonists for metabolic diseases underscores the potential of this therapeutic modality. The detailed experimental protocols provided in this whitepaper offer a valuable resource for researchers and drug development professionals seeking to investigate SR3335 and other RORα modulators. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of SR3335 in clinical settings.

References

- 1. mmpc.org [mmpc.org]

- 2. Glucose and pyruvate tolerance tests [bio-protocol.org]

- 3. The Assessment of Glucose Homeostasis in Rodents: Glucose, Insulin and Pyruvate Tolerance Tests | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. inversago.com [inversago.com]

- 9. Inversago Pharma Doses First Patient in Phase 2 Trial of INV-202, an Oral, Peripherally-acting CB1 Inverse Agonist, in Patients with Diabetic Kidney Disease | Financial Post [financialpost.com]

- 10. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

SR3335: A Technical Guide to its Impact on Metabolic Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR3335 is a synthetic, selective partial inverse agonist of the Retinoid acid receptor-related Orphan Receptor α (RORα). As a nuclear receptor, RORα is a key regulator of developmental and metabolic processes. Its constitutive activity has been linked to the expression of genes involved in hepatic gluconeogenesis and lipid metabolism. SR3335 provides a valuable chemical tool to probe the physiological functions of RORα and evaluate its potential as a therapeutic target for metabolic diseases, such as type 2 diabetes. This guide details the mechanism of action of SR3335, its quantified effects in metabolic disease models, and the experimental protocols used to ascertain these effects.

Core Mechanism of Action

SR3335 functions as a selective RORα partial inverse agonist.[1][2][3] It directly binds to the ligand-binding domain (LBD) of RORα, competing with endogenous ligands like 25-hydroxycholesterol.[2][4] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive, basal activity of a receptor.[5] SR3335 binding induces a conformational change in RORα that limits the receptor's ability to recruit coactivators, thereby suppressing its transcriptional activity.[3]

This action is highly selective. In cell-based assays, SR3335 significantly inhibits the transactivation activity of RORα but has no demonstrable effect on the activity of the closely related RORγ or the Liver X Receptor α (LXRα).[2][4]

References

SR3335: A Deep Dive into the Selective RORα Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action and experimental validation.

Chemical Structure and Physicochemical Properties

SR3335 is a sulfonamide-containing small molecule.[8] Its systematic name is N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉F₆NO₃S₂ | [5] |

| Molecular Weight | 405.3 g/mol | [5] |

| CAS Number | 293753-05-6 | [5] |

| Appearance | White powder / Crystalline solid | [2][5] |

| Purity | ≥95% | [5] |

| Solubility | DMF: 20 mg/ml, DMSO: 16 mg/ml, Ethanol: 33 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years | [5] |

Biological Activity and Properties

SR3335 functions as a selective inverse agonist for RORα, meaning it binds to the receptor and promotes a conformation that leads to the repression of its constitutive transcriptional activity.[1][2][3][7][9] It directly binds to the ligand-binding domain (LBD) of RORα, but not to other ROR isoforms like RORγ.[1][2][3][8][9]

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 220 nM | For RORα LBD, determined by radioligand binding assay. | [2][4][6] |

| IC₅₀ | 480 nM | In a GAL4-RORα LBD cotransfection assay. | [4][5] |

Mechanism of Action: RORα Inverse Agonism

SR3335 exerts its effects by modulating the transcriptional activity of RORα. By binding to the RORα LBD, it induces a conformational change that reduces the receptor's ability to recruit coactivators, thereby suppressing the transcription of its target genes.[1][9] This mechanism has been shown to impact key metabolic pathways, particularly hepatic gluconeogenesis.[1][2][3][7][8][9][10][11]

Caption: SR3335 binds to RORα, preventing coactivator recruitment and suppressing gene transcription.

Experimental Protocols

Synthesis of SR3335

The synthesis of SR3335 is achieved through the reaction of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with 2-thiophenesulfonyl chloride.[1]

Detailed Methodology: To a solution of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (1.5M in THF, 2.90 mL, 4.35 mmol) in acetone (4.3 mL), 2,6-lutidine (658 μL, 5.65 mmol) and 2-thiophenesulfonyl chloride (910 mg, 4.78 mmol) are successively added at room temperature. The mixture is then heated overnight at 60°C. Following this, the reaction is diluted with ethyl acetate (EtOAc) and quenched with a saturated NaHCO₃ solution. The aqueous phase is extracted twice with EtOAc. The combined organic phases are dried over Na₂SO₄, filtered, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent: hexane-EtOAc, 70/30) to yield SR3335 as a white powder.[2]

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist. | Semantic Scholar [semanticscholar.org]

- 8. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of SR3335 in the Suppression of Hepatic Gluconeogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abnormally elevated hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes. The nuclear receptor RORα (Retinoic acid receptor-related Orphan Receptor Alpha) has been identified as a critical transcriptional regulator of gluconeogenic enzymes. SR3335 is a synthetic, selective RORα inverse agonist that has demonstrated significant potential in suppressing hepatic glucose production. This document provides a comprehensive technical overview of the mechanism of action of SR3335, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. The findings presented underscore the utility of SR3335 as a chemical probe for studying RORα function and highlight the therapeutic potential of RORα inverse agonism for metabolic diseases.

Core Mechanism of Action: RORα Inverse Agonism

SR3335 functions as a selective partial inverse agonist for the nuclear receptor RORα.[1][2][3][4][5] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of a receptor. RORα is known to be a constitutively active transcription factor, meaning it promotes gene expression even without a known natural ligand.[1]

RORα directly binds to the promoters of key gluconeogenic genes, namely Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK) , driving their transcription.[1][2][6] These two enzymes catalyze critical, rate-limiting steps in the gluconeogenesis pathway.[1][2]

SR3335 exerts its effect by directly binding to the ligand-binding domain (LBD) of RORα.[1][2][3][5] This binding induces a conformational change in the receptor that reduces its affinity for coactivators, thereby repressing its basal transcriptional activity.[1] The result is a targeted suppression of RORα-mediated gene expression, leading to decreased production of G6Pase and PEPCK, and consequently, a reduction in hepatic gluconeogenesis.[1][2][3][4]

Signaling Pathway Diagram

Caption: SR3335 inhibits the nuclear receptor RORα, suppressing the transcription of gluconeogenic genes.

Quantitative Data Summary

The efficacy and selectivity of SR3335 have been characterized through various in vitro and in vivo experiments. The key quantitative findings are summarized below.

Table 1: In Vitro Activity of SR3335

| Parameter | Target | Value | Cell System | Reference |

| Binding Affinity (Ki) | RORα | 220 nM | Radioligand Binding Assay | [1][2][5][7] |

| Potency (IC50) | RORα | 480 nM | HEK293 Cell Co-transfection Assay | [1][2][4][5][7] |

| Gene Suppression | G6Pase & PEPCK mRNA | Significant Reduction | HepG2 Cells (5 µM SR3335) | [1][2][5] |

Table 2: In Vivo Effects of SR3335 in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Effect | Dosing Regimen | Notes | Reference |

| Hepatic Gluconeogenesis | Suppressed | 15 mg/kg b.i.d., i.p. for 6 days | Measured via pyruvate tolerance test | [1][2][3][5] |

| Plasma Glucose | Significantly Lower | 15 mg/kg b.i.d., i.p. for 6 days | Measured post-pyruvate challenge | [1][2][3] |

| PEPCK mRNA Expression | ~50% Decrease | 15 mg/kg b.i.d., i.p. for 6 days | Hepatic gene expression | [1][2] |

| G6Pase mRNA Expression | No Significant Change | 15 mg/kg b.i.d., i.p. for 6 days | Hepatic gene expression | [1][2] |

| Nr1d1 mRNA Expression | Repressed | 15 mg/kg b.i.d., i.p. for 6 days | Confirms RORα target engagement | [1][2][5] |

| Body Weight & Food Intake | No Change | 15 mg/kg b.i.d., i.p. for 7 days | Effects are not secondary to weight loss | [1][2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the function of SR3335.

In Vitro Assays

3.1.1 Cell-Based RORα Co-transfection Assay

-

Objective: To quantify the inverse agonist activity of SR3335 on RORα.

-

Methodology:

-

HEK293 cells are co-transfected with two plasmids:

-

Transfected cells are then treated with varying concentrations of SR3335.

-

The constitutive activity of the RORα LBD drives luciferase expression. The inverse agonist activity of SR3335 is quantified by the dose-dependent reduction in luciferase signal.[1][2]

-

3.1.2 Gluconeogenic Gene Expression in HepG2 Cells

-

Objective: To determine the effect of SR3335 on the expression of endogenous RORα target genes.

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.[1][2]

-

Methodology:

-

HepG2 cells are cultured under standard conditions.

-

Cells are treated with SR3335 (typically 5 µM) or a vehicle control for a specified period.[1][2][5]

-

Total RNA is isolated from the cells.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of G6Pase and PEPCK.

-

Gene expression levels are normalized to a stable housekeeping gene, such as cyclophilin, to control for variations in RNA input.[1][2][5]

-

In Vivo Studies

3.2.1 Animal Model and Dosing

-

Objective: To assess the in vivo efficacy of SR3335 in a relevant disease model.

-

Animal Model: Male C57Bl/6 mice rendered obese through a high-fat diet (Diet-Induced Obese or DIO mice).[1][2]

-

Dosing Regimen: Mice are administered SR3335 at a dose of 15 mg/kg via intraperitoneal (i.p.) injection, twice daily (b.i.d.), for 6 consecutive days.[1][2][3] A control group receives vehicle injections on the same schedule.

3.2.2 Pyruvate Tolerance Test (PTT)

-

Objective: To assess the rate of hepatic gluconeogenesis in vivo.

-

Methodology:

-

Following the 6-day dosing period, mice are fasted overnight.

-

A baseline blood sample is collected to measure fasting glucose levels (time 0).

-

Mice are given an i.p. injection of sodium pyruvate, a primary substrate for gluconeogenesis.

-

Blood glucose levels are measured at subsequent time points (e.g., 15, 30, and 60 minutes) after the pyruvate challenge.[1]

-

A suppression of gluconeogenesis is indicated by a significantly lower glucose excursion in the SR3335-treated group compared to the vehicle-treated group.[1][2]

-

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for SR3335 in in vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα).[1][2][3] RORα is a nuclear receptor that plays a crucial role in regulating metabolism, circadian rhythm, and inflammation.[1][3] SR3335 binds directly to the ligand-binding domain of RORα, leading to the suppression of its transcriptional activity.[1][2] This makes SR3335 a valuable chemical tool for investigating the physiological and pathological functions of RORα in vitro and in vivo. These application notes provide detailed protocols for the use of SR3335 in cell culture experiments to study its effects on RORα signaling and downstream cellular processes.

Mechanism of Action

SR3335 functions as a selective partial inverse agonist of RORα.[1][2] It competitively binds to the RORα ligand-binding domain, displacing potential endogenous agonists and inducing a conformational change in the receptor. This change reduces the receptor's ability to recruit coactivators, thereby repressing the transcription of RORα target genes. Notably, SR3335 has been shown to suppress the expression of genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2]

Signaling Pathway Diagram

Caption: SR3335 binds to RORα, promoting the recruitment of co-repressors and repressing target gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SR3335 in in vitro assays.

Table 1: Binding Affinity and Potency of SR3335

| Parameter | Value | Cell Line/System | Reference |

| Ki | 220 nM | Biochemical radioligand binding assay | [2] |

| IC50 | 480 nM | HEK293 cells (Gal4-RORα LBD cotransfection assay) | [2] |

Table 2: Effect of SR3335 on RORα Target Gene Expression in HepG2 Cells

| Target Gene | Treatment | Fold Change (mRNA) | Reference |

| G6Pase | 5 µM SR3335 | Significant suppression | [1] |

| PEPCK | 5 µM SR3335 | Significant suppression | [1] |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard culture conditions for cell lines commonly used in SR3335 studies.

Materials:

-

HepG2 cells (human hepatocellular carcinoma)

-

HEK293 cells (human embryonic kidney)

-

Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells

-

Minimum Essential Medium (MEM) for HepG2 cells

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Preparation of SR3335 Stock Solution

Materials:

-

SR3335 powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a high-concentration stock solution of SR3335 (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.

RORα Reporter Gene Assay (Co-transfection)

This assay measures the ability of SR3335 to inhibit the transcriptional activity of RORα.

Materials:

-

HEK293 or HepG2 cells

-

Expression vector for RORα (full-length or LBD)

-

Luciferase reporter vector containing ROR response elements (ROREs) (e.g., G6Pase promoter-luciferase)

-

A control vector expressing Renilla luciferase (for normalization)

-

Lipofectamine™ 2000 or other suitable transfection reagent

-

96-well plates

-

Dual-luciferase reporter assay system

Procedure:

References

Application Notes and Protocols for SR3335, a Selective RORα Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the dissolution and preparation of SR3335 (also known as ML-176) for various experimental applications. This document outlines the necessary steps for utilizing SR3335 in both in vitro and in vivo studies, complete with data presentation in tabular format and visual diagrams of its signaling pathways and experimental workflows.

Chemical Properties and Solubility

SR3335 is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor alpha (RORα).[1][2][3][4] It is a white to beige powder and is insoluble in water.[5] For experimental use, SR3335 must be dissolved in an appropriate solvent.

Table 1: Solubility of SR3335 in Common Laboratory Solvents

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (246.71 mM) | [6] |

| ≥ 88.8 mg/mL | [5] | |

| 40 mg/mL | [7] | |

| 2 mg/mL, clear solution | [8] | |

| Ethanol | ≥ 87.4 mg/mL | [5] |

| 30 mg/mL | [7] |

Note: Long-term storage of SR3335 in solution is not recommended; it should be used soon after preparation.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]

Protocols for Solution Preparation

The choice of solvent system is critical for ensuring the bioavailability and efficacy of SR3335 in different experimental models.

In Vitro Stock Solution Preparation

For most cell-based assays, a high-concentration stock solution in DMSO is recommended.

Protocol:

-

Weigh the desired amount of SR3335 powder.

-

Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Store the stock solution at -20°C for short-term storage or -80°C for longer-term storage.[6]

In Vivo Formulation Preparation

For animal studies, SR3335 needs to be formulated in a vehicle that is safe for administration, typically via intraperitoneal (i.p.) injection.[1][2][3][9]

Table 2: Recommended Formulations for In Vivo Administration

| Protocol | Composition | Achievable Solubility | Source |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.17 mM) | [6][9] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.17 mM) | [6][9] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.17 mM) | [6][9] |

| 4 | 50% PEG300, 50% Saline (requires sonication) | 10 mg/mL (24.67 mM) | [6][9] |

Preparation Example (Protocol 1): To prepare a 1 mL working solution:

-

Start with a concentrated stock of SR3335 in DMSO (e.g., 25 mg/mL).

-

Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.[9]

Experimental Protocols

SR3335 has been utilized in a variety of experimental settings to probe the function of RORα.

In Vitro Cell-Based Assays

SR3335 has been shown to suppress the expression of RORα target genes in cell lines such as HepG2 and HEK293.[1][6][10]

Table 3: Example Parameters for In Vitro Experiments

| Cell Line | Concentration | Incubation Time | Application | Source |

| HepG2 | 5 µM | 24 hours | Gene expression analysis (G6Pase, PEPCK) | [1] |

| HEK293 | Up to 10 µM | 24 hours | Luciferase reporter assays | [6][10] |

| Human NP Cells | 1 µM | Varies | Apoptosis and matrix degradation studies | [11][12] |

| BMSCs | 1 µM, 2 µM | Up to 14 days | Adipogenic differentiation assays | [13] |

General Protocol for Cell Treatment:

-

Culture cells to the desired confluency.

-

Prepare the final concentration of SR3335 in the cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.

-

Replace the existing medium with the SR3335-containing medium.

-

Incubate for the desired period before proceeding with downstream analysis.

In Vivo Animal Studies

SR3335 has been used in mouse models to study its effects on gluconeogenesis and fibrosis.[2][14]

Table 4: Example Parameters for In Vivo Experiments

| Animal Model | Dosage | Administration Route | Duration | Application | Source |

| Diet-Induced Obese (DIO) Mice | 15 mg/kg, twice daily | Intraperitoneal (i.p.) | 6 days | Pyruvate tolerance test | [1][2][3][9] |

| Wnt10b-tg Mice | Not specified | Not specified | Not specified | Reduction of Wnt-induced fibrosis | [14] |

| Immature BALB/c Mice | 15 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Reduction of rhinovirus-induced lung ILC2s | [9] |

Protocol for Pyruvate Tolerance Test in DIO Mice:

-

Acclimate 30-week-old DIO C57BL/6 male mice maintained on a high-fat diet.[9][10]

-

Treat mice with 15 mg/kg SR3335 or vehicle via i.p. injection twice daily for 6 days.[9][10]

-

On day 6, fast the mice for 6 hours after the morning injection.[9][10]

-

Measure baseline blood glucose from a tail snip (Time 0).[9][10]

-

Administer a 2 g/kg pyruvate challenge via i.p. injection.[9][10]

-

Measure blood glucose at 15, 30, and 60 minutes post-injection.[9][10]

Signaling Pathways and Experimental Workflows

SR3335 Mechanism of Action

SR3335 acts as a selective inverse agonist for RORα. It binds directly to the ligand-binding domain of RORα, inhibiting its constitutive transcriptional activity.[1][2][9] This leads to the suppression of RORα target genes.

Caption: Mechanism of SR3335 as a RORα inverse agonist.

SR3335 in Hepatic Gluconeogenesis

In the liver, RORα promotes the expression of genes involved in gluconeogenesis. By inhibiting RORα, SR3335 can suppress the production of glucose.[2][4]

Caption: SR3335 suppresses hepatic gluconeogenesis via RORα.

Experimental Workflow for In Vivo Study

A typical workflow for assessing the efficacy of SR3335 in a mouse model involves several key stages.

Caption: Workflow for an in vivo SR3335 efficacy study.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. molnova.com [molnova.com]

- 8. SR3335 = 98 HPLC 293753-05-6 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inverse Agonist of Retinoid-Related Orphan Receptor-Alpha Prevents Apoptosis and Degeneration in Nucleus Pulposus Cells via Upregulation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inverse Agonist of Retinoid-Related Orphan Receptor-Alpha Prevents Apoptosis and Degeneration in Nucleus Pulposus Cells via Upregulation of YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retinoic acid-related orphan nuclear receptor alpha inhibits adipogenic differentiation of bone marrow mesenchymal stem cells via activating WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Orphan Nuclear Receptor Rorα Is a Key Regulator of Tgfβ- and WNT-Signaling in Fibrotic Diseases - ACR Meeting Abstracts [acrabstracts.org]

Application Notes and Protocols for SR3335 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SR3335, a selective retinoic acid receptor-related orphan receptor alpha (RORα) inverse agonist, in mouse models. The following sections detail recommended dosages, administration protocols, and the underlying signaling pathway.

Overview of SR3335

SR3335 is a potent and selective synthetic ligand that functions as a partial inverse agonist of RORα.[1] It has been demonstrated to modulate the transcriptional activity of RORα, which plays a crucial role in regulating metabolism, inflammation, and circadian rhythm.[1] In mouse models, SR3335 has been primarily investigated for its ability to suppress hepatic gluconeogenesis, making it a valuable tool for studying metabolic diseases such as type 2 diabetes.[1][2][3]

Recommended Dosages and Administration Routes

The dosage of SR3335 can vary depending on the research objective, the mouse model, and the administration route. The most commonly reported and validated administration route is intraperitoneal injection. While specific protocols for oral gavage and intravenous injection of SR3335 are not extensively published, the following recommendations are based on the available data for SR3335 and other similar small molecules.

Data Presentation: Recommended SR3335 Dosages

| Administration Route | Dosage | Dosing Schedule | Mouse Model | Application | Reference |

| Intraperitoneal (i.p.) Injection | 10 mg/kg | Single dose | C57BL/6 | Pharmacokinetic studies | [2] |

| 15 mg/kg | Twice daily (b.i.d.) for 6-7 days | Diet-Induced Obese (DIO) C57BL/6 | Efficacy studies (suppression of gluconeogenesis) | [1][2][3][4] | |

| Oral Gavage (p.o.) | 10-30 mg/kg (estimated) | Once or twice daily | General use | Systemic exposure (requires optimization) | Inferred |

| Intravenous (i.v.) Injection | 1-5 mg/kg (estimated) | Single dose (bolus or infusion) | General use | Pharmacokinetic/Pharmacodynamic studies (requires optimization) | Inferred |

Note: Dosages for oral gavage and intravenous injection are estimated based on typical practices for small molecules in mice and may require optimization for specific experimental needs.

Experimental Protocols

Vehicle Formulation

Proper vehicle selection is critical for the solubility and bioavailability of SR3335. Several vehicle formulations have been shown to be effective for in vivo studies.

Recommended Vehicle Formulations:

-

For Intraperitoneal (i.p.) and potential Intravenous (i.v.) administration:

-

A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.

-

A solution of 10% DMSO and 90% Corn Oil. This also provides a clear solution with a solubility of at least 2.5 mg/mL.

-

-

For potential Oral Gavage (p.o.) administration:

-

The same formulations as for i.p. injection can be considered. Corn oil-based vehicles are common for oral dosing of lipophilic compounds.[5]

-

Preparation of SR3335 Formulation (Example using DMSO/PEG300/Tween-80/Saline):

-